nor-NOHA acetate nor-NOHA acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14477789
InChI: InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
SMILES:
Molecular Formula: C9H20N4O7
Molecular Weight: 296.28 g/mol

nor-NOHA acetate

CAS No.:

Cat. No.: VC14477789

Molecular Formula: C9H20N4O7

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

nor-NOHA acetate -

Specification

Molecular Formula C9H20N4O7
Molecular Weight 296.28 g/mol
IUPAC Name acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Standard InChI InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Standard InChI Key PQFYTZJPYBMTCT-QTNFYWBSSA-N
Isomeric SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Canonical SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Nor-NOHA acetate is chemically designated as (2S)-2-amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid acetate. The diacetate form (C₉H₂₀N₄O₇) has a molecular weight of 296.28 g/mol, while the monoacetate variant (C₅H₁₂N₄O₃·C₂H₄O₂) retains a molecular weight of 232.21 g/mol . Structural analysis reveals a nor-arginine backbone modified by hydroxylation at the ω-nitrogen and acetate counterions stabilizing the charged amino groups (Figure 1).

Table 1: Comparative Chemical Properties of Nor-NOHA Acetate Forms

PropertyDiacetate FormMonoacetate Form
Molecular FormulaC₉H₂₀N₄O₇C₅H₁₂N₄O₃·C₂H₄O₂
Molecular Weight296.28 g/mol232.21 g/mol
IUPAC NameNω-hydroxy-L-norarginine diacetate(2S)-2-amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate
Solubility≤5 mg/mL in DMSONot fully characterized
Storage Conditions-20°C, desiccated-20°C, inert atmosphere

The stereochemistry at the C2 position (S-configuration) is critical for binding to arginase's active site, as demonstrated by molecular docking studies . X-ray crystallography of analogous compounds shows hydrogen bonding between the hydroxylamino group and aspartate residues in the enzyme's manganese cluster .

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, competing with nitric oxide synthase (NOS) for substrate availability. Nor-NOHA acetate acts as a transition-state analog, binding competitively to arginase with 10-fold selectivity for human arginase II (IC₅₀ = 2 μM) over arginase I (IC₅₀ = 20 μM) . This isoform preference correlates with tissue distribution—arginase II predominates in renal and vascular endothelia, while arginase I is hepatic .

The inhibition kinetics follow a mixed non-competitive model, with a Kᵢ of 0.8 μM observed in murine macrophage assays . Spectrophotometric assays using manganese-reconstituted human arginase II demonstrate that nor-NOHA acetate disrupts the metal coordination sphere essential for catalytic activity, reducing V_max by 92% without altering Kₘ for L-arginine .

Pharmacological Effects in Preclinical Models

Cardiovascular Modulation

In adjuvant-induced arthritic (AIA) rats, daily intraperitoneal administration of 40 mg/kg nor-NOHA acetate restored endothelial-dependent vasodilation to 89% of healthy controls by week 3 . This correlated with a 3.2-fold increase in aortic NOS activity and a 67% reduction in superoxide anion production. Paradoxically, arthritis severity remained unchanged, suggesting tissue-specific effects on vascular function over systemic inflammation .

Hyperthyroid rat models revealed that chronic treatment (14 days) normalized systolic blood pressure (142 ± 8 mmHg vs. 168 ± 11 mmHg in controls) and reduced cardiac arginase activity by 74% . These hemodynamic improvements occurred alongside decreased NADPH oxidase expression in aortic smooth muscle cells.

Oncology Applications

Nor-NOHA acetate demonstrates context-dependent antitumor effects:

  • Lung Carcinoma: Daily 10 mg/kg doses reduced tumor volume by 58% in murine xenografts over 21 days, with histology showing increased caspase-3 activation .

  • Leukemia: Hypoxic K562 cells (1% O₂) treated with 1 mM nor-NOHA acetate exhibited 43% apoptosis vs. 6% in normoxic conditions, independent of arginase II knockout . This suggests off-target pro-apoptotic mechanisms under hypoxia.

  • Hepatocellular Carcinoma: HepG2 cells treated with 100 μM inhibitor showed 62% reduction in migration through Matrigel, accompanied by downregulation of MMP-9 and integrin α5β1 .

Table 2: Anticancer Efficacy Across Models

Cancer TypeModel SystemDose RegimenKey Outcomes
Lung AdenocarcinomaBALB/c nude mice10 mg/kg/day i.p.Tumor volume ↓58%, CD31+ vasculature ↓41%
CML (K562)Hypoxic culture1 mM × 72 hApoptosis ↑43%, BAX/Bcl-2 ratio 5.1:1
HCC (HepG2)Transwell assay100 μM × 48 hInvasion ↓62%, E-cadherin ↑3.2-fold

Metabolic and Agricultural Implications

In lactating Holstein cows, intramammary infusion of 50 mM nor-NOHA acetate reduced milk protein content by 18% and fat yield by 22% over 7 days, without affecting volume . Arginase activity in mammary epithelial cells decreased by 84%, while ornithine transcarbamylase increased 2.1-fold—a compensatory urea cycle response.

Bovine mammary epithelial cells (BMECs) exposed to 5 mM inhibitor showed 37% reduction in β-casein synthesis, reversible upon L-ornithine supplementation . This highlights arginase's role in polyamine synthesis for milk production.

Off-Target Effects and Toxicity Profile

Despite its specificity for arginase, nor-NOHA acetate exhibits concentration-dependent off-target activity:

  • NOS Modulation: At >100 μM, it acts as a weak NOS substrate, generating 0.8 nmol NO/mg protein in RAW264.7 macrophages .

  • Cellular Proliferation: Normal human fibroblasts show 22% growth inhibition at 1 mM, likely through arginine depletion rather than direct cytotoxicity .

  • Hepatic Metabolism: Chronic administration in rats (28 days, 60 mg/kg) elevated AST/ALT by 1.8-fold, indicating mild hepatotoxicity .

Therapeutic Challenges and Future Directions

Current limitations include:

  • Poor oral bioavailability (<15% in rat PK studies) due to high polarity

  • Rapid renal clearance (t₁/₂ = 1.2 h in primates)

  • Off-target apoptosis induction in hypoxic tissues

Ongoing research focuses on:

  • Prodrug Development: Esterification of carboxyl groups to enhance membrane permeability

  • Combination Therapies: Synergy with BCR-ABL inhibitors (e.g., imatinib) in leukemia models

  • Biomarker Identification: Correlation of plasma asymmetric dimethylarginine (ADMA) levels with therapeutic response

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